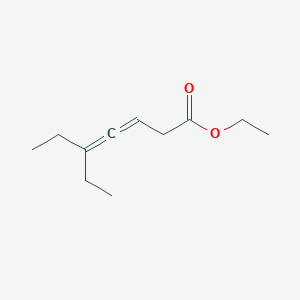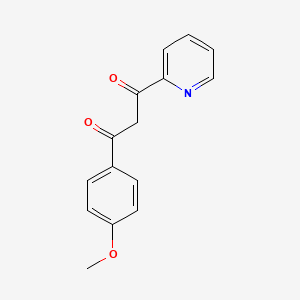
5-(4-Chlorobutyl)-1,2,3-trimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorobutyl)-1,2,3-trimethoxybenzene: is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with three methoxy groups and a 4-chlorobutyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorobutyl)-1,2,3-trimethoxybenzene typically involves the alkylation of 1,2,3-trimethoxybenzene with 4-chlorobutyl chloride. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the chlorobutyl chain, converting the chlorine atom to a hydrogen atom, resulting in the formation of 5-butyl-1,2,3-trimethoxybenzene.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the butyl chain is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under basic conditions.
Major Products:
Oxidation: Formation of 5-(4-chlorobutyl)-1,2,3-trimethoxybenzoic acid.
Reduction: Formation of 5-butyl-1,2,3-trimethoxybenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(4-Chlorobutyl)-1,2,3-trimethoxybenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and chemical entities.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting specific biological pathways.
Industry: The compound finds applications in the production of specialty chemicals and advanced materials. Its derivatives are used in the formulation of pharmaceuticals, agrochemicals, and other high-value products.
Wirkmechanismus
The mechanism of action of 5-(4-Chlorobutyl)-1,2,3-trimethoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy groups and the chlorobutyl chain can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
- 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
- 3,4,5-Trimethoxybenzoic acid derivatives
- 4-Chlorobutyl acetate
Comparison: Compared to similar compounds, 5-(4-Chlorobutyl)-1,2,3-trimethoxybenzene is unique due to the presence of three methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The chlorobutyl chain also provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
133668-69-6 |
|---|---|
Molekularformel |
C13H19ClO3 |
Molekulargewicht |
258.74 g/mol |
IUPAC-Name |
5-(4-chlorobutyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C13H19ClO3/c1-15-11-8-10(6-4-5-7-14)9-12(16-2)13(11)17-3/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
DSJKGDICCQVJJA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)
![Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14281322.png)
![3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione](/img/structure/B14281331.png)

![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B14281350.png)

![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)




![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)

